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molecular formula C23H28ClN B193715 Butenafine hydrochloride CAS No. 101827-46-7

Butenafine hydrochloride

Cat. No. B193715
M. Wt: 353.9 g/mol
InChI Key: LJBSAUIFGPSHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05021458

Procedure details

A mixture of 3.43 g of N-methyl-naphthylmethylamine, 3.65 g of 4-tert-butylbenzyl chloride, 2.33 g of anhydrous sodium carbonate and 20 ml of dimethyl formamide was stirred at 50° C. for 16 hours. The reaction mixture was poured into water and extracted with benzene, and the benzene solution was washed with water. After distilling away benzene, 3 ml of concentrated hydrochloric acid was added at cooling. An excess of hydrochloric acid was removed under reduced pressure and a suitable amount of acetone was added. White crystal (5.9 g) was precipitated and was filtered. N-(4-tert-butylbenzyl)-N-methyl-1-naphthylmethylamine hydrochloride of white plate crystal (Compound of Example 1) was obtained by recrystallization from acetone/ethanol. Melting point: 210° to 212° C.
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1.[C:14]([C:18]1[CH:25]=[CH:24][C:21]([CH2:22][Cl:23])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15].C(=O)([O-])[O-].[Na+].[Na+].CN(C)C=O>O>[ClH:23].[C:14]([C:18]1[CH:25]=[CH:24][C:21]([CH2:22][N:2]([CH2:3][C:4]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:7]=[CH:6][CH:5]=2)[CH3:1])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15] |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
3.43 g
Type
reactant
Smiles
CNCC1=CC=CC2=CC=CC=C12
Name
Quantity
3.65 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CCl)C=C1
Name
Quantity
2.33 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
the benzene solution was washed with water
DISTILLATION
Type
DISTILLATION
Details
After distilling away benzene, 3 ml of concentrated hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
at cooling
CUSTOM
Type
CUSTOM
Details
An excess of hydrochloric acid was removed under reduced pressure
ADDITION
Type
ADDITION
Details
a suitable amount of acetone was added
CUSTOM
Type
CUSTOM
Details
White crystal (5.9 g) was precipitated
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.C(C)(C)(C)C1=CC=C(CN(C)CC2=CC=CC3=CC=CC=C23)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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